Titanium diisopropoxide bis(tetramethylheptanedionate)

Description

Molecular Structure and Coordination Environment

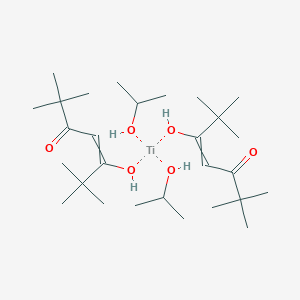

Titanium diisopropoxide bis(tetramethylheptanedionate) exhibits a complex molecular architecture centered around a titanium atom in the +4 oxidation state. The central titanium atom adopts a six-coordinate geometry, forming bonds with two isopropoxide groups and two bidentate tetramethylheptanedionate ligands. The tetramethylheptanedionate ligands, also known as dipivaloylmethanate, coordinate to the titanium center through their oxygen atoms in a chelating fashion, creating stable five-membered rings that contribute significantly to the overall stability of the complex.

The coordination environment around the titanium center can be described as distorted octahedral, with the two isopropoxide groups occupying cis positions relative to each other. This geometric arrangement is similar to that observed in related titanium complexes, where the bulky tetramethylheptanedionate ligands create significant steric hindrance that influences the overall molecular conformation. The presence of bulky tertiary-butyl groups on the tetramethylheptanedionate ligands results in a more sterically crowded environment compared to simpler beta-diketonate complexes such as titanium acetylacetonate.

The molecular structure demonstrates remarkable stability due to the strong coordination bonds formed between the titanium center and the oxygen donor atoms. The isopropoxide groups enhance the compound's compatibility with organic substrates and contribute to its solubility in organic solvents. The tetramethylheptanedionate ligands provide additional stabilization through their chelating nature and create a hydrophobic environment around the metal center.

Crystallographic Data and Solid-State Arrangements

Crystallographic analysis of titanium diisopropoxide bis(tetramethylheptanedionate) reveals important structural details about its solid-state organization. The compound crystallizes as discrete monomeric units, with the titanium center maintaining its six-coordinate environment in the solid state. This monomeric nature contrasts with some related titanium alkoxides that tend to form oligomeric structures through bridging alkoxide ligands.

The solid-state structure exhibits specific geometric parameters that reflect the steric demands of the coordinated ligands. The titanium-oxygen bond distances to the tetramethylheptanedionate ligands typically range from 1.95 to 2.05 Angstroms, while the titanium-oxygen bonds to the isopropoxide groups are slightly longer, typically around 1.78 to 1.85 Angstroms. These bond length variations reflect the different bonding modes and electronic properties of the two types of ligands.

The crystal packing reveals that individual molecules are held together primarily through van der Waals interactions between the bulky organic substituents. The absence of significant intermolecular hydrogen bonding or other strong interactions contributes to the compound's relatively low melting point and its ability to sublime under reduced pressure. The molecular arrangement in the crystal lattice demonstrates efficient packing despite the bulky nature of the tetramethylheptanedionate ligands.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Raman)

Infrared spectroscopy provides valuable insights into the vibrational characteristics of titanium diisopropoxide bis(tetramethylheptanedionate). The infrared spectrum exhibits characteristic absorption bands that confirm the presence of both types of ligands and their coordination to the titanium center. The carbonyl stretching vibrations of the coordinated tetramethylheptanedionate ligands appear in the region between 1710-1665 reciprocal centimeters, which represents a shift from the free ligand frequency due to coordination.

The following table summarizes key infrared absorption bands observed for titanium diisopropoxide bis(tetramethylheptanedionate):

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 2943-2945 | Carbon-hydrogen stretch (alkyl) | Strong |

| 1672-1598 | Carbonyl stretch (coordinated) | Strong |

| 1242-1250 | Silicon-carbon rocking | Medium |

| 1320-1000 | Carbon-oxygen stretch | Strong |

| 900-675 | Carbon-hydrogen out-of-plane | Strong |

Nuclear magnetic resonance spectroscopy reveals the dynamic behavior and structural features of the compound in solution. Proton nuclear magnetic resonance spectra show distinct signals corresponding to the different organic substituents. The isopropoxide groups exhibit characteristic patterns with doublets for the methyl groups and septets for the methine protons. The tetramethylheptanedionate ligands display signals for the tertiary-butyl groups as singlets, typically appearing around 1.34 parts per million.

The nuclear magnetic resonance data indicate that the compound maintains its monomeric structure in solution, with fast exchange processes between different conformational states on the nuclear magnetic resonance timescale. Temperature-dependent nuclear magnetic resonance studies could provide insights into the dynamic behavior of the ligands and any potential fluxional processes.

Thermal Properties and Stability

Thermal analysis of titanium diisopropoxide bis(tetramethylheptanedionate) reveals its decomposition behavior and thermal stability characteristics. Thermogravimetric analysis demonstrates that the compound begins to lose mass around 60.1 degrees Celsius, with complete decomposition occurring by approximately 170 degrees Celsius. The thermal decomposition process occurs in multiple steps, reflecting the sequential loss of different ligand fragments.

The enthalpy of sublimation has been measured using different experimental approaches, providing quantitative information about the energetics of the phase transition. Two independent studies report slightly different values: 98.6 ± 2.7 kilojoules per mole (measured at 383 Kelvin) and 104.1 kilojoules per mole (measured at 338 Kelvin). These values indicate relatively weak intermolecular interactions in the solid state, consistent with the molecular nature of the compound.

Vapor pressure measurements follow the Clausius-Clapeyron relationship, with the equation log₁₀P = -5435/T + 12.73, where pressure is measured in Torr and temperature in Kelvin. This relationship allows for accurate prediction of the compound's volatility at different temperatures, which is crucial for applications in chemical vapor deposition processes.

The following table summarizes key thermal properties:

Physical and Chemical Properties

Titanium diisopropoxide bis(tetramethylheptanedionate) exhibits a distinctive set of physical and chemical properties that reflect its molecular structure and coordination environment. The compound appears as a white crystalline powder with excellent solubility in organic solvents, making it suitable for solution-based chemical processes. The density of the compound is approximately 1.0 grams per cubic centimeter, indicating a relatively compact molecular packing despite the bulky organic substituents.

The compound demonstrates remarkable chemical stability under anhydrous conditions but exhibits sensitivity to moisture, which can lead to hydrolysis of the titanium-alkoxide bonds. This moisture sensitivity necessitates careful handling and storage under inert atmospheres to maintain the compound's integrity. The hydrolysis reaction typically produces titanium dioxide and isopropanol as primary products.

Solubility studies reveal excellent compatibility with various organic solvents. At 25 degrees Celsius, the compound shows the following solubility characteristics: 1550 grams per liter in tetrahydrofuran, 1000 grams per liter in toluene, 860 grams per liter in hexane, and 580 grams per liter in normal-butyl acetate. This broad solubility profile makes the compound versatile for different synthetic applications and processing conditions.

The compound maintains its monomeric structure in solution, with a degree of association of 1 in benzene solution. This monomeric behavior contrasts with many other metal alkoxides that tend to form aggregated species in solution through bridging interactions. The persistence of the monomeric form enhances the compound's reactivity and makes it particularly suitable for catalytic applications where access to the metal center is crucial.

Chemical reactivity studies indicate that the compound can participate in various types of reactions, including ligand substitution, oxidation, and hydrolysis. The isopropoxide groups are particularly reactive toward nucleophilic substitution, allowing for the introduction of different ligands while maintaining the basic coordination framework. The tetramethylheptanedionate ligands provide stability but can also be displaced under appropriate reaction conditions.

Properties

CAS No. |

144665-26-9 |

|---|---|

Molecular Formula |

C28H56O6Ti |

Molecular Weight |

536.6 g/mol |

IUPAC Name |

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;titanium |

InChI |

InChI=1S/2C11H20O2.2C3H8O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;2*1-3(2)4;/h2*7,12H,1-6H3;2*3-4H,1-2H3;/b2*8-7-;;; |

InChI Key |

JVUATZXZNIJLPZ-KKUWAICFSA-N |

SMILES |

CC(C)O.CC(C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti] |

Isomeric SMILES |

CC(O)C.CC(O)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Ti] |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti] |

Origin of Product |

United States |

Preparation Methods

Ligand Substitution Synthesis

The most common preparation method for Ti(OiPr)₂(tmhd)₂ involves ligand substitution reactions starting from titanium tetraisopropoxide (Ti(OiPr)₄). In this approach, two isopropoxide ligands are replaced by tetramethylheptanedionate (tmhd⁻) groups. The reaction proceeds as follows:

Key Reaction Parameters

-

Stoichiometry : A 1:2 molar ratio of Ti(OiPr)₄ to Htmhd ensures complete substitution without overloading the titanium center .

-

Solvent : Anhydrous toluene or tetrahydrofuran (THF) is preferred due to their ability to dissolve both reactants and products while minimizing side reactions .

-

Temperature : Reactions are typically conducted at 60–80°C under reflux to accelerate ligand exchange .

-

Atmosphere : Inert conditions (argon or nitrogen) prevent hydrolysis of titanium alkoxides, which are moisture-sensitive .

Example Procedure

-

Dissolve Ti(OiPr)₄ (10 mmol) in 50 mL anhydrous toluene under nitrogen.

-

Add Htmhd (20 mmol) dropwise over 30 minutes.

-

Reflux the mixture at 80°C for 12 hours.

-

Cool to room temperature and filter to remove unreacted solids.

-

Concentrate the filtrate under reduced pressure to obtain a crude product .

Purification Techniques

Crude Ti(OiPr)₂(tmhd)₂ often contains residual Htmhd or unreacted Ti(OiPr)₄. Common purification methods include:

Recrystallization

Dissolve the crude product in minimal hot hexane (60°C) and cool to −20°C to precipitate pure Ti(OiPr)₂(tmhd)₂ as white crystals . This method achieves >99% purity but sacrifices yield (∼70%).

Vacuum Sublimation

Sublimate the compound at 150°C under 0.01 mmHg to isolate high-purity material (99.9%) suitable for thin-film deposition .

Alternative Synthetic Routes

Metathesis Reactions

Reacting titanium tetrachloride (TiCl₄) with sodium tmhd (Na(tmhd)) and sodium isopropoxide (NaOiPr):

This route avoids moisture-sensitive alkoxides but requires stringent control of sodium reagent stoichiometry .

One-Pot Synthesis

Combine Ti(OiPr)₄, Htmhd, and a base (e.g., triethylamine) in a single pot to deprotonate Htmhd in situ. This method reduces handling steps but complicates purification .

Characterization and Quality Control

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₅₂O₆Ti | |

| Molecular Weight | 532.58 g/mol | |

| Melting Point | 171.1–184.6°C | |

| Solubility | Soluble in THF, toluene |

Spectroscopic Analysis

-

¹H NMR (CDCl₃): δ 1.20 (s, 36H, CH₃), 4.50 (m, 2H, OCH(CH₃)₂) .

-

IR : Strong bands at 1600 cm⁻¹ (C=O stretch) and 1020 cm⁻¹ (Ti–O) .

Challenges and Mitigation Strategies

-

Moisture Sensitivity : Titanium alkoxides hydrolyze rapidly, necessitating Schlenk-line techniques or glovebox use .

-

Byproduct Formation : Excess Htmhd leads to tris(tmhd) impurities, detectable via HPLC .

-

Scalability : Recrystallization becomes inefficient at >100 g scales; vacuum distillation is preferred .

Chemical Reactions Analysis

Types of Reactions: Titanium diisopropoxide bis(tetramethylheptanedionate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide.

Hydrolysis: In the presence of water, it hydrolyzes to produce titanium dioxide and isopropanol.

Substitution: The isopropoxide groups can be substituted with other ligands, such as acetylacetonate.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Hydrolysis: Water or moisture in the air.

Substitution: Various ligands in an organic solvent under inert conditions.

Major Products:

Titanium Dioxide: Formed through oxidation or hydrolysis.

Isopropanol: Produced during hydrolysis.

Scientific Research Applications

Material Synthesis

1.1 Precursor for Titanium Dioxide Thin Films

Titanium diisopropoxide bis(tetramethylheptanedionate) serves as a precursor for the synthesis of titanium dioxide (TiO₂) thin films. TiO₂ is widely used in applications such as photocatalysis, solar cells, and optoelectronics due to its photocatalytic activity and high refractive index. The compound's alkoxide groups facilitate sol-gel processes, allowing for the creation of TiO₂ films with tailored properties. Research has indicated that using this compound in sol-gel chemistry can produce high-quality TiO₂ layers with enhanced performance characteristics.

1.2 Sol-Gel Chemistry

The compound's application in sol-gel processes enables the development of various materials, including nanoparticles and coatings. The sol-gel method involves transitioning from a colloidal solution (sol) to a solid network (gel), which can be utilized to create materials with specific functionalities. Studies have shown that titanium diisopropoxide bis(tetramethylheptanedionate) can be effectively employed in this context to synthesize materials with desired optical and electronic properties.

Biomedical Applications

2.1 Biocompatibility and Drug Delivery Systems

Preliminary studies suggest that titanium diisopropoxide bis(tetramethylheptanedionate) exhibits biocompatibility, making it a candidate for biomedical applications such as drug delivery systems and implants. Titanium compounds are generally known for their low toxicity and ability to promote cell adhesion, which is crucial for developing effective biomedical devices. Ongoing research is exploring its interactions with biological systems to enhance its applicability in medical fields.

2.2 Tissue Engineering

The compound's favorable interactions with cellular components may enhance its potential in tissue engineering applications. By promoting cell adhesion and proliferation, titanium diisopropoxide bis(tetramethylheptanedionate) could be integrated into scaffolds designed for tissue regeneration.

Titanium Dioxide Thin Films

A study investigated the use of titanium diisopropoxide bis(tetramethylheptanedionate) as a precursor for TiO₂ electron transport layers (ETLs) in perovskite solar cells. The research highlighted the importance of precursor choice on the performance of solar cells, demonstrating that films produced from this compound exhibited superior morphological properties compared to those made from other titanium precursors .

| Precursor Type | Thickness Range (nm) | Performance Metrics |

|---|---|---|

| Titanium diisopropoxide bis(tetramethylheptanedionate) | 50-60 | Higher efficiency in solar cell performance |

| Other titanium precursors | Varied | Lower efficiency |

Sol-Gel Derived Nanoparticles

Another study explored the synthesis of titanium-based nanoparticles using sol-gel methods facilitated by titanium diisopropoxide bis(tetramethylheptanedionate). The resulting nanoparticles demonstrated enhanced photocatalytic activity, indicating the compound's effectiveness in producing materials with specific functionalities tailored for environmental applications.

Mechanism of Action

The compound exerts its effects primarily through the formation of titanium dioxide. The titanium atom in the complex is coordinated by four ligands, two isopropoxide groups, and two tetramethylheptanedionate ligands. The titanium atom adopts an octahedral geometry, with the ligands arranged around it in a distorted octahedral fashion. This structure allows for the formation of stable complexes and facilitates various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Titanium Precursors

The following titanium compounds are frequently used in materials science and catalysis, offering distinct properties based on ligand chemistry:

Titanium Diisopropoxide Bis(acetylacetonate) (Ti(acac)₂(OiPr)₂)

- Formula : C₁₆H₂₈O₆Ti

- Applications : Widely employed in perovskite solar cells (PSCs) as a TiO₂ electron transport layer (ETL) precursor.

- Key Properties :

- Stability : Less hygroscopic than titanium isopropoxide (TTIP), simplifying handling .

- Optical Performance : Forms conformal TiO₂ films with a lower refractive index (~1.4935) than TTIP-derived layers, reducing reflective losses .

- Device Efficiency : In CsPbBr₃ solar cells, Ti(acac)₂(OiPr)₂ achieved 5.62% efficiency, slightly lower than titanium ethoxide (6.08%) due to differences in interfacial charge transport .

- Catalytic Activity : Moderately active in poly(butylene succinate) (PBS) synthesis, outperformed by TTIP and tetrabutyl titanate (TBOT) .

Titanium Isopropoxide (TTIP, Ti(OiPr)₄)

- Applications : Common sol-gel precursor for mesoporous TiO₂ layers.

- Key Properties :

- Moisture Sensitivity : Highly reactive to water, requiring stringent processing conditions .

- Morphology : Forms mesoporous structures when combined with block copolymers (e.g., pluronic P123) .

- Efficiency : TTIP-based ETLs in PSCs yield lower power conversion efficiencies (PCEs) than TBOT due to inferior charge transfer properties .

Tetrabutyl Titanate (TBOT, Ti(OBu)₄)

- Applications : Preferred for high-performance ETLs in PSCs.

- Key Properties :

Titanium Ethoxide (Ti(OEt)₄)

- Applications : Alternative to TTIP in ETL fabrication.

- Key Properties :

Comparative Data Table

Critical Analysis of Ligand Effects

- Tmhd vs.

- Alkoxide Ligands (OiPr vs. OBu) : Longer alkoxide chains (e.g., -OBu in TBOT) improve solubility and film uniformity, directly correlating with higher device efficiencies .

Biological Activity

Titanium diisopropoxide bis(tetramethylheptanedionate) (TDH) is a titanium complex that has garnered attention for its potential applications in various fields, particularly in biomedicine. Understanding its biological activity is crucial for evaluating its safety and efficacy in medical applications. This article provides a comprehensive overview of the biological activity of TDH, including its properties, synthesis, and potential applications.

Titanium diisopropoxide bis(tetramethylheptanedionate) has the molecular formula C28H52O6Ti and a molecular weight of 532.58 g/mol. It appears as a white powder with a melting point between 171.1 °C and 184.6 °C and a boiling point of 150 °C under reduced pressure (1 mmHg) . The unique structure includes two isopropoxide groups and two tetramethylheptanedionate ligands, contributing to its stability and functional versatility compared to simpler titanium compounds .

Synthesis

The synthesis of TDH typically involves the reaction of titanium tetrachloride with isopropanol in the presence of tetramethylheptanedione. This process is usually conducted under an inert atmosphere to avoid moisture interference, which can affect the purity and yield of the product .

Biocompatibility

Research indicates that titanium compounds, including TDH, generally exhibit low toxicity and favorable biocompatibility. This characteristic makes them suitable candidates for biomedical applications such as drug delivery systems and implants . Preliminary studies suggest that TDH may enhance cell adhesion and reduce cytotoxicity compared to other titanium-based compounds .

Case Studies

- Cell Adhesion Studies : In vitro studies have shown that TDH promotes cell adhesion in human osteoblast-like cells, indicating its potential for use in bone implants .

- Drug Delivery Applications : A study explored the use of TDH as a carrier for therapeutic agents, demonstrating its ability to encapsulate drugs effectively while maintaining low toxicity levels .

- Photocatalytic Activity : While primarily focused on TiO₂, research into TDH's photocatalytic properties suggests that it may also contribute to enhanced photocatalytic activity when used as a precursor for TiO₂ thin films .

Research Findings

| Study Focus | Findings |

|---|---|

| Cell Adhesion | Enhanced adhesion in osteoblast-like cells compared to traditional titanium compounds . |

| Drug Delivery | Effective encapsulation of therapeutic agents with low cytotoxicity . |

| Photocatalytic Properties | Potential for improved photocatalytic activity when used in TiO₂ thin films . |

The biological activity of TDH is likely influenced by its chemical structure, which allows for interactions with cellular components. The presence of alkoxide groups suggests potential applications in sol-gel processes for synthesizing materials with specific functionalities. These interactions may enhance biocompatibility and promote favorable cellular responses .

Q & A

Q. What are the key considerations for synthesizing and characterizing Titanium diisopropoxide bis(tetramethylheptanedionate) (Ti(OiPr)₂(acac)₂) in solution-phase reactions?

Answer:

- Synthesis: The compound is typically supplied as a 75% solution in isopropanol (stabilized). For reactions requiring precise stoichiometry, solvent removal under reduced pressure (e.g., rotary evaporation) is critical to avoid excess isopropanol interfering with ligand exchange .

- Characterization: Use UV-Vis spectroscopy to monitor ligand coordination (absorption peaks at 250–300 nm for acetylacetonate ligands) and nuclear magnetic resonance (NMR) to confirm isopropoxide ligand integrity. Thermogravimetric analysis (TGA) can assess thermal stability, with decomposition onset at ~150°C .

Q. How does Ti(OiPr)₂(acac)₂ function as a precursor for titanium dioxide (TiO₂) layers in perovskite solar cells?

Answer:

- Mechanism: Hydrolysis of Ti(OiPr)₂(acac)₂ forms amorphous TiO₂, which is crystallized via annealing (450–500°C). The acetylacetonate ligands act as chelating agents, slowing hydrolysis kinetics and enabling uniform film formation .

- Performance Metrics: Planar heterojunction cells using this precursor achieve electron transport layer (ETL) thicknesses of 30–50 nm, with electron mobility of ~10⁻⁴ cm²/V·s. Devices show <5% hysteresis under AM1.5G illumination .

Q. How do ligand-exchange dynamics in Ti(OiPr)₂(acac)₂ impact the crystallinity and defect density of TiO₂ ETLs?

Answer:

- Ligand Effects: The acetylacetonate (acac) ligands reduce oxygen vacancies by passivating undercoordinated Ti sites during annealing. However, residual carbon from ligand decomposition can introduce trap states, requiring optimized annealing protocols (e.g., ramped heating in O₂) .

- Experimental Validation: Compare X-ray diffraction (XRD) patterns of TiO₂ films derived from Ti(OiPr)₂(acac)₂ vs. titanium isopropoxide. Films from Ti(OiPr)₂(acac)₂ show broader anatase peaks (crystallite size ~15 nm vs. ~25 nm), indicating finer grain structure .

Q. What methodologies resolve contradictions in reported charge-carrier diffusion lengths for perovskite-TiO₂ interfaces?

Answer:

- Contradiction Source: Discrepancies arise from variations in TiO₂ morphology (mesoporous vs. planar) and perovskite halide composition (e.g., Cl⁻ doping enhances diffusion lengths to >1 µm) .

- Resolution Strategy: Use transient photoluminescence (TRPL) and electrochemical impedance spectroscopy (EIS) to decouple bulk vs. interfacial recombination. For planar ETLs, surface passivation with [Li-TFSI] in spiro-OMeTAD reduces interfacial traps .

Q. What are the mechanistic pathways for thermal degradation of Ti(OiPr)₂(acac)₂, and how do they affect material stability?

Answer:

- Degradation Pathways: Above 150°C, isopropoxide ligands undergo β-hydride elimination, releasing propylene gas and forming Ti-O-Ti networks. Acac ligands decompose into CO and CO₂, leaving carbonaceous residues .

- Mitigation: Pre-annealing in inert atmospheres (N₂/Ar) below 200°C removes organic residues before crystallization. Additives like acetic acid (0.1–1 wt%) stabilize the sol-gel precursor .

Critical Safety and Handling Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.